molecular formula C25H23N3O3S B12049667 N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477330-69-1

N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12049667
CAS No.: 477330-69-1
M. Wt: 445.5 g/mol
InChI Key: GTBDVQWDRLFXAI-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent to form the quinazolinone structure.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol derivative to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the acetamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its quinazolinone core, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: It can be used as a probe to study biological pathways involving quinazolinone derivatives.

    Material Science: The compound’s unique structure may be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the sulfanyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

477330-69-1

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O3S/c1-16-8-11-18(12-9-16)28-24(30)19-6-4-5-7-20(19)27-25(28)32-15-23(29)26-21-14-17(2)10-13-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

GTBDVQWDRLFXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

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